(3,4-difluorophenyl)(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride
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Overview
Description
(3,4-difluorophenyl)(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride: . This compound features a difluorophenyl group attached to a piperazine ring, which is further substituted with a 1-methyl-1H-imidazol-2-yl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the difluorophenyl group and the piperazine ring[_{{{CITATION{{{_3{Synthesis of {4-1-(2-Fluorophenyl)-1H-thieno[3,2-c]pyrazol-3-yl .... One common synthetic route includes the following steps:
Formation of the difluorophenyl group: : This can be achieved through the halogenation of phenyl groups using fluorinating agents[_{{{CITATION{{{_3{Synthesis of {4-1-(2-Fluorophenyl)-1H-thieno[3,2-c]pyrazol-3-yl ....
Synthesis of the piperazine ring: : Piperazine can be synthesized through the reaction of ethylene diamine with ketones or aldehydes[_{{{CITATION{{{_3{Synthesis of {4-1-(2-Fluorophenyl)-1H-thieno[3,2-c]pyrazol-3-yl ....
Coupling of the difluorophenyl group with the piperazine ring: : This step often involves a nucleophilic substitution reaction where the difluorophenyl group is introduced to the piperazine ring[_{{{CITATION{{{_3{Synthesis of {4-1-(2-Fluorophenyl)-1H-thieno[3,2-c]pyrazol-3-yl ....
Introduction of the 1-methyl-1H-imidazol-2-yl group: : This can be achieved through a series of reactions involving imidazole derivatives and appropriate reagents[_{{{CITATION{{{_3{Synthesis of {4-1-(2-Fluorophenyl)-1H-thieno[3,2-c]pyrazol-3-yl ....
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the synthetic routes mentioned above[_{{{CITATION{{{3{Synthesis of {4-[1-(2-Fluorophenyl)-1H-thieno[3,2-c]pyrazol-3-yl ...](https://link.springer.com/article/10.1134/S1070428023030259). This would require careful control of reaction conditions, such as temperature, pressure, and the use of catalysts to ensure high yield and purity[{{{CITATION{{{_3{Synthesis of {4-1-(2-Fluorophenyl)-1H-thieno[3,2-c]pyrazol-3-yl .... Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The difluorophenyl group can be oxidized to introduce additional functional groups.
Reduction: : The compound can be reduced to remove fluorine atoms or other substituents.
Substitution: : Various substitution reactions can occur at different positions on the compound, introducing new functional groups or replacing existing ones.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) can be used.
Substitution: : Reagents like halogens (Cl2, Br2) and nucleophiles (OH-, NH3) are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation of the difluorophenyl group can lead to the formation of difluorobenzoic acid, while reduction can result in the removal of fluorine atoms to produce a phenyl group.
Scientific Research Applications
This compound has shown potential in various scientific research applications, including:
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : Its biological activity has been studied for potential therapeutic applications.
Medicine: : Research has explored its use in drug development, particularly for its potential antiviral, anti-inflammatory, and anticancer properties.
Industry: : It may be used in the development of new materials or as a chemical intermediate in various industrial processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to receptors or enzymes, leading to the modulation of biological processes. The exact mechanism would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
This compound can be compared with other similar compounds that share structural similarities or functional groups. Some similar compounds include:
(3,4-difluorophenyl)(1-methyl-1H-imidazol-2-yl)methanamine: : This compound differs by the presence of an amine group instead of a piperazine ring.
(3,4-difluorophenyl)(4-(1H-imidazol-2-yl)piperazin-1-yl)methanone: : This compound lacks the methyl group on the imidazole ring.
Properties
IUPAC Name |
(3,4-difluorophenyl)-[4-(1-methylimidazol-2-yl)piperazin-1-yl]methanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F2N4O.ClH/c1-19-5-4-18-15(19)21-8-6-20(7-9-21)14(22)11-2-3-12(16)13(17)10-11;/h2-5,10H,6-9H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEOIQHWEVSDVEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1N2CCN(CC2)C(=O)C3=CC(=C(C=C3)F)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClF2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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